REACTION_CXSMILES
|
C([NH:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[N:15]=[CH:16][NH:17][C:18]=1[CH3:19])(=O)C1C=CC=CC=1.Cl>>[NH2:9][CH2:10][CH2:11][CH2:12][CH2:13][C:14]1[N:15]=[CH:16][NH:17][C:18]=1[CH3:19]
|
Name
|
4-(4-Benzamidobutyl)-5-methylimidazole
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)(=O)NCCCCC=1N=CNC1C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NCCCCC=1N=CNC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |